molecular formula C14H10ClN3O2 B2521404 2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide CAS No. 1147305-56-3

2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide

Cat. No.: B2521404
CAS No.: 1147305-56-3
M. Wt: 287.7
InChI Key: TUIHFMXNEZYBSV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide is a heterocyclic compound that combines the structural features of benzoxazole and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide typically involves the formation of the benzoxazole ring followed by the introduction of the pyridine carboxamide moiety. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole core. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid or its derivatives under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amides or thioethers, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzoxazole and pyridine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide is unique due to the combination of the benzoxazole and pyridine carboxamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(2-methyl-1,3-benzoxazol-6-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-8-17-11-3-2-10(7-12(11)20-8)18-14(19)9-4-5-16-13(15)6-9/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIHFMXNEZYBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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